5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)-
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Overview
Description
5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- is a complex organic compound that features a chromeno[4,3-c]pyridine core structure
Preparation Methods
The synthesis of 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- involves multiple steps, including the formation of the chromeno[4,3-c]pyridine core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Chromeno[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-fluorophenyl and pentan-2-yl groups through substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using palladium catalysts.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Major Products: Depending on the reaction, products can include various substituted derivatives of the original compound
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other chromeno[4,3-c]pyridine derivatives with different substituents. Compared to these, 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
Properties
CAS No. |
55477-16-2 |
---|---|
Molecular Formula |
C28H30FNO2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-10-prop-2-enoxychromeno[4,3-c]pyridine |
InChI |
InChI=1S/C28H30FNO2/c1-5-15-31-25-16-21(19(2)7-6-8-20-9-11-22(29)12-10-20)17-26-27(25)23-18-30-14-13-24(23)28(3,4)32-26/h5,9-14,16-19H,1,6-8,15H2,2-4H3 |
InChI Key |
JGNOLEMBWWKEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)F)C2=CC3=C(C(=C2)OCC=C)C4=C(C=CN=C4)C(O3)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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